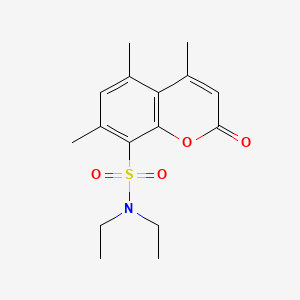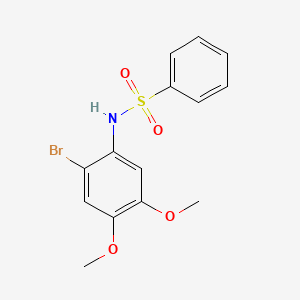![molecular formula C11H9BrN2O2 B14633708 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-52-3](/img/structure/B14633708.png)
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of oxazoloquinazolinones. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a dihydro-oxazoloquinazolinone core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the reaction of methyl 2-isothiocyanatobenzoate with appropriate azidomethyl ketones in the presence of triphenylphosphine in dioxane. This reaction is carried out by heating the mixture to 90°C, resulting in the formation of the desired oxazoloquinazolinone structure . Another method involves the conversion of dihydrooxazoloquinazolin-5-one to the thermodynamically more stable aromatic 2-substituted 5H-oxazoloquinazolin-5-one by heating in dioxane at 80°C in the presence of potassium carbonate for seven days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cyclization: Cyclization reactions often require the presence of a base such as potassium carbonate and are conducted in solvents like dioxane or toluene.
Major Products Formed
Substitution Products: Various substituted oxazoloquinazolinones are formed depending on the nucleophile used.
Cyclization Products: Different heterocyclic compounds are formed based on the specific cyclization reaction conditions.
科学的研究の応用
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its unique structure and potential biological activities.
Biological Research: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromomethyl group may facilitate binding to biological targets, while the oxazoloquinazolinone core may interact with various enzymes and receptors involved in biological processes .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- 2-Substituted 5H-oxazolo[2,3-b]quinazolin-5-ones
Uniqueness
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The specific substitution pattern and the oxazoloquinazolinone core contribute to its unique chemical and biological properties .
特性
CAS番号 |
52727-52-3 |
|---|---|
分子式 |
C11H9BrN2O2 |
分子量 |
281.10 g/mol |
IUPAC名 |
2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-7-6-14-10(15)8-3-1-2-4-9(8)13-11(14)16-7/h1-4,7H,5-6H2 |
InChIキー |
OJSMBMRIWVBVLI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=NC3=CC=CC=C3C(=O)N21)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


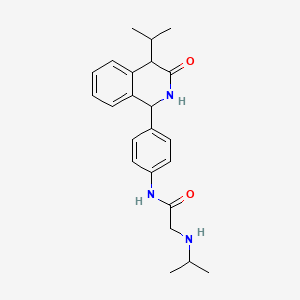
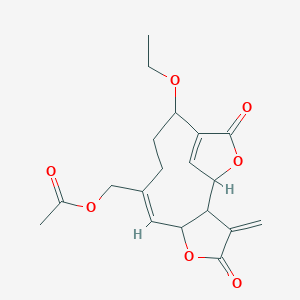
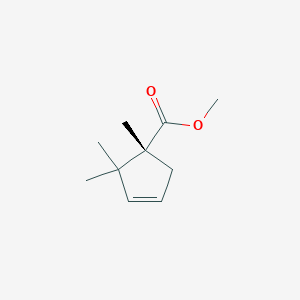
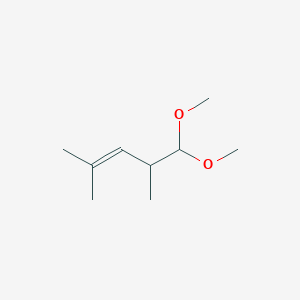
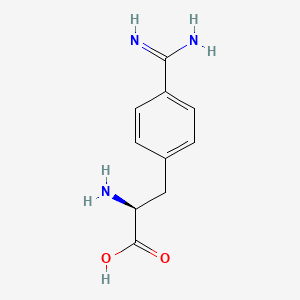
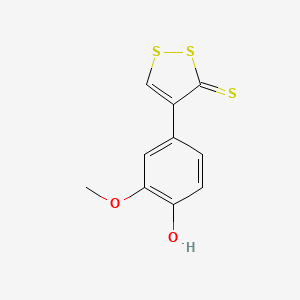
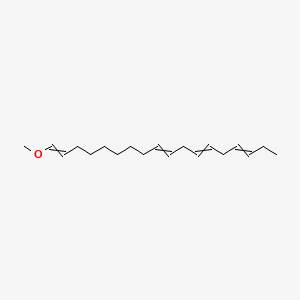
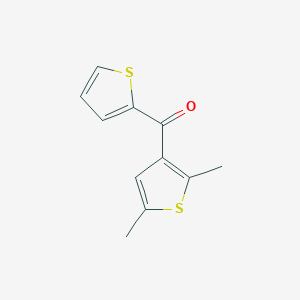
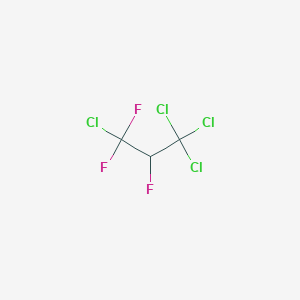
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
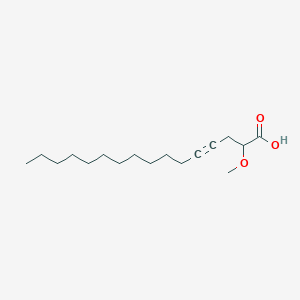
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
